Jaspamide L

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

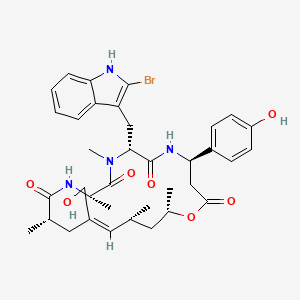

Jaspamide L is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as a metabolite, an actin polymerisation inhibitor and an antineoplastic agent. It is a cyclodepsipeptide, a macrocycle, an organobromine compound and a primary alcohol.

Aplicaciones Científicas De Investigación

Introduction to Jaspamide L

Jaspamide, also known as jasplakinolide, is a cyclodepsipeptide derived from marine sponges, particularly Jaspis johnstoni and Hemiastrella minor. Its unique structure and potent biological activities have made it a subject of extensive research, particularly in the fields of oncology and immunology. This article explores the applications of this compound, focusing on its therapeutic potential, mechanisms of action, and recent advancements in research.

Antitumor Activity

Jaspamide has demonstrated significant antitumor properties across various cancer models. It has been shown to inhibit the proliferation of prostate carcinoma cells by disrupting the actin cytoskeleton, leading to decreased cell viability and altered cellular morphology . In vitro studies indicate that Jaspamide acts as a radiosensitizer for both prostate and lung carcinoma cells, enhancing the effectiveness of radiation therapy .

Case Study: Prostate Cancer

- Cell Line : PC-3 (prostate carcinoma)

- Mechanism : Disruption of actin organization

- Outcome : Reduced cell viability and enhanced radiosensitivity

Effects on Leukemic Cells

In addition to solid tumors, Jaspamide exhibits promising results in hematological malignancies. It has been shown to induce differentiation in promyelocytic leukemia HL-60 cells, leading to morphological changes indicative of maturation. This differentiation is accompanied by significant reorganization of the actin cytoskeleton, which inhibits cell movement and ruffling but does not impair phagocytic activity .

Case Study: Acute Myeloid Leukemia

- Cell Line : HL-60 (promyelocytic leukemia)

- Mechanism : Actin reorganization and maturation induction

- Outcome : Increased expression of differentiation markers (CD16 and CD14)

Antifungal and Insecticidal Properties

Jaspamide also exhibits antifungal activity against various pathogens. Its ability to inhibit fungal growth makes it a candidate for developing new antifungal therapies. Additionally, its insecticidal properties suggest potential applications in pest control .

Actin Cytoskeleton Stabilization

The primary mechanism through which Jaspamide exerts its effects is by binding to F-actin and stabilizing actin filaments. This stabilization affects various cellular processes, including motility, proliferation, and differentiation. The compound's ability to alter actin dynamics is crucial for its antitumor and immunomodulatory effects .

Cellular Morphology Changes

Treatment with Jaspamide leads to significant changes in cellular morphology, particularly in leukemic cells. The compound induces a shift from a fibrous actin network to focal aggregates, resulting in reduced cell movement and altered surface antigen expression .

Comparative Data Table

The following table summarizes key findings from studies on this compound across different applications:

| Application | Cell Line/Model | Concentration | Key Findings |

|---|---|---|---|

| Antitumor Activity | PC-3 (Prostate) | 30 nM - 30 μM | Decreased viability; radiosensitization |

| Leukemic Cell Differentiation | HL-60 (AML) | 10^-7 mol/L | Induced maturation; increased CD16/CD14 expression |

| Antifungal | Various Fungi | Not specified | Inhibited growth; potential therapeutic candidate |

| Insecticidal | Various Insects | Not specified | Demonstrated insecticidal activity |

Análisis De Reacciones Químicas

Core Synthetic Strategies

Jasplakinolide's synthesis employs two primary approaches:

Key intermediates:

Syn-Aldol Reaction

-

Purpose : Constructs the polypropionate backbone.

-

Conditions : Evans’ oxazolidinone chiral auxiliaries, boron trifluoride catalysis .

-

Outcome : Produces 15 (aldol product) with >95% diastereomeric excess .

Orthoester Claisen Rearrangement

-

Reagents : Triethyl orthopropionate/orthoacetate, catalytic propionic acid .

-

Process : Converts alcohol 15 to esters 16a , 16b , and 17 (60–75% yield) .

-

Key Observation : Steric effects favor formation of 16a over 16b (3:1 ratio) .

Macrocyclization

-

Method 1 : BOP-Cl-mediated lactamization of linear precursors (e.g., 30 → 9 ) .

-

Method 2 : Ring-closing metathesis using Grubbs’ catalyst (Ru-based) for solid-phase-derived chains .

Structural Modifications & SAR

Analogs of jasplakinolide were synthesized to probe pharmacophore requirements. Key findings include:

Table 1: Bioactivity of Jasplakinolide Analogs

| Analog | Modification | IC₅₀ (nM) | Activity Trend |

|---|---|---|---|

| 2 | C2 methyl group removal | 120 | 10× reduction |

| 4 | C2 stereochemistry inversion | 85 | 7× reduction |

| 7 | Debromination (Br → H) | 450 | 35× reduction |

| 9 | Tripeptide subunit alteration | >1000 | Inactive |

Critical Insights :

-

Halogenation : The bromine atom at C2 is essential for actin-binding affinity (IC₅₀ of 7 vs. parent: 450 vs. 12 nM) .

-

Hydroxy/Methoxy Groups : Replacement of OH with OMe (analog 5 ) causes minimal activity loss (IC₅₀ = 18 nM), but OH → H (analog 4 ) reduces potency 7-fold .

-

Tripeptide Rigidity : Modifications (e.g., 9 ) disrupt macrocycle conformation, abolishing activity .

Revised Synthetic Pathways

Recent advances focus on simplifying steps:

-

Azide Reduction Optimization : Staudinger conditions (PPh₃, THF/H₂O) for converting 28 → 29 (85% yield) .

-

Solid-Phase Efficiency : Linear peptide synthesis reduces purification steps by 40% compared to solution-phase .

Challenges & Solutions

-

Diastereomer Separation : Chromatographic resolution of 19a (1:1 mixture) required for azide functionalization .

-

Unsuccessful Methods : Direct azide conversion (DPPA/HN₃/Ph₃P/DIAD) failed for 28 , necessitating mesylation-SN₂ substitution .

This synthesis-focused analysis underscores the delicate balance between structural complexity and bioactivity in jasplakinolide. The integration of stereoselective reactions (e.g., Claisen rearrangement) and innovative cyclization methods continues to drive analog development for actin-targeted therapies .

Propiedades

Fórmula molecular |

C36H45BrN4O7 |

|---|---|

Peso molecular |

725.7 g/mol |

Nombre IUPAC |

(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-15-(hydroxymethyl)-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C36H45BrN4O7/c1-20-14-22(3)48-32(44)18-30(25-10-12-26(43)13-11-25)40-35(46)31(17-28-27-8-6-7-9-29(27)39-33(28)37)41(5)36(47)23(4)38-34(45)21(2)16-24(15-20)19-42/h6-13,15,20-23,30-31,39,42-43H,14,16-19H2,1-5H3,(H,38,45)(H,40,46)/b24-15-/t20-,21+,22+,23+,30-,31-/m1/s1 |

Clave InChI |

NNVOUTYROAINIX-UJGTXQDTSA-N |

SMILES isomérico |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/CO)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

SMILES canónico |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)CO)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.